molecular formula C12H18N2 B13348743 2-Phenyl-2-(pyrrolidin-2-yl)ethan-1-amine

2-Phenyl-2-(pyrrolidin-2-yl)ethan-1-amine

Cat. No.: B13348743
M. Wt: 190.28 g/mol
InChI Key: PIXCSVPXJQBNLH-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyrrolidin-2-yl)ethan-1-amine is a chemical compound that features a phenyl group attached to a pyrrolidine ring via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyrrolidin-2-yl)ethan-1-amine typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyrrolidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenyl-2-(pyrrolidin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyrrolidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the pyrrolidine ring.

    2-(Pyrrolidin-1-yl)ethan-1-amine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    2-Pyridylethylamine: Contains a pyridine ring instead of a phenyl group, leading to different biological activity.

Uniqueness

2-Phenyl-2-(pyrrolidin-2-yl)ethan-1-amine is unique due to its specific combination of a phenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-phenyl-2-pyrrolidin-2-ylethanamine

InChI

InChI=1S/C12H18N2/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9,13H2

InChI Key

PIXCSVPXJQBNLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(CN)C2=CC=CC=C2

Origin of Product

United States

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